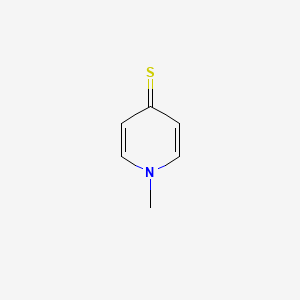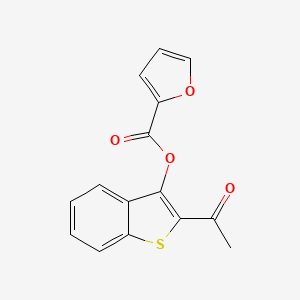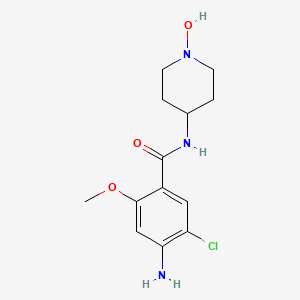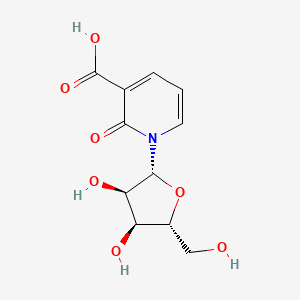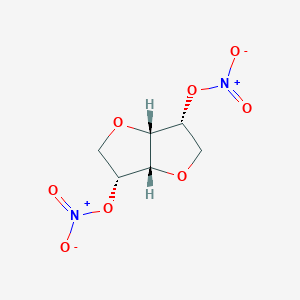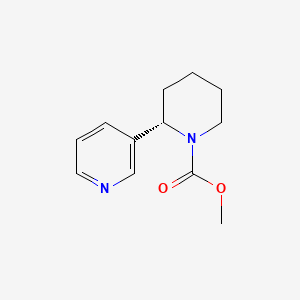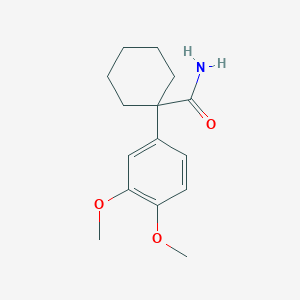
1-(3,4-Dimethoxyphenyl)-1-cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-1-cyclohexanecarboxamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have employed 1-(3,4-Dimethoxyphenyl)-1-cyclohexanecarboxamide in the synthesis of novel derivatives, investigating their structural and functional characteristics. For example, Aghekyan et al. (2009) explored its use in synthesizing novel spirocyclic tetrahydroisoquinoline derivatives, highlighting its role in creating compounds with potential pharmacological applications (Aghekyan et al., 2009). Similarly, Bhaskar et al. (2019) synthesized a compound by combining it with 3,4-dimethoxybenzaldehyde, showcasing its versatility in organic synthesis (Bhaskar et al., 2019).
Crystal Structure Analysis
Lemmerer and Michael (2008) investigated the hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including derivatives of this compound. Their work provides insights into the molecular interactions and conformations that influence the crystal structures of such compounds (Lemmerer & Michael, 2008).
Potential Biological Activities
Some studies have explored the potential biological activities of derivatives synthesized from this compound. For instance, Gouhar et al. (2017) synthesized hexahydroquinolines and evaluated them for antimicrobial activities, indicating the potential of this compound in developing new antimicrobial agents (Gouhar et al., 2017).
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-6-11(10-13(12)19-2)15(14(16)17)8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3,(H2,16,17) |
InChI Key |
ZUYMXBMGAFZKDR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


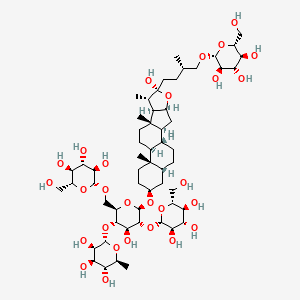
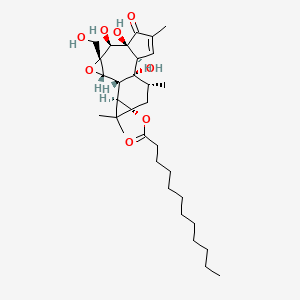
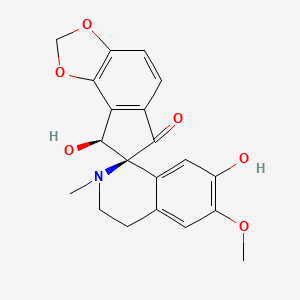
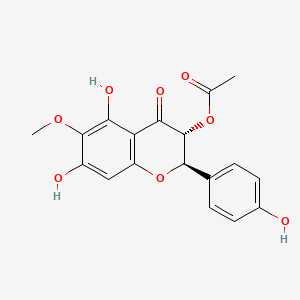
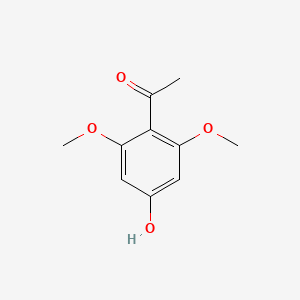
![11,17-Dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol](/img/structure/B1204897.png)
